11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
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Overview
Description
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: is a heterocyclic chemical compound with a molecular formula of C24H23N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multi-step organic reactions starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: : This can be achieved through the cyclization of appropriate precursors, such as amines and diketones, under acidic or basic conditions.
Introduction of the Propyl Group: : The propyl group can be introduced via nucleophilic substitution reactions using propyl halides or alcohols.
Oxidation and Carboxamide Formation: : The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the subsequent formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, alkylated, and amide-substituted versions.
Scientific Research Applications
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.
Industry: : It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: can be compared with other similar compounds, such as:
8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine
11-oxo-5-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylic acid
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the propyl group and the carboxamide moiety, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
6-oxo-N-propyl-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-9-18-16(21)11-7-8-14-15(10-11)20-17(22)12-5-3-4-6-13(12)19-14/h3-8,10,19H,2,9H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUNNSKFDGTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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